molecular formula C11H13N3 B14878305 5-(Piperidin-4-ylethynyl)pyrimidine

5-(Piperidin-4-ylethynyl)pyrimidine

Cat. No.: B14878305
M. Wt: 187.24 g/mol
InChI Key: LUJWZZAUCRJIEA-UHFFFAOYSA-N
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Description

5-(Piperidin-4-ylethynyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety via an ethynyl linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-ylethynyl)pyrimidine typically involves the coupling of a piperidine derivative with a pyrimidine precursor. One common method starts with the bromination of 2-methylpyrimidine, followed by a coupling reaction with a piperidine derivative. The final step involves catalytic hydrogenation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve multi-step synthesis processes that are optimized for high yield and purity. The use of automated reactors and continuous flow chemistry can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-ylethynyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the piperidine moiety or the pyrimidine ring.

    Substitution: The ethynyl linker allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the piperidine moiety.

Scientific Research Applications

5-(Piperidin-4-ylethynyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-ylethynyl)pyrimidine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine moiety and a pyrimidine ring connected via an ethynyl linker. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-(2-piperidin-4-ylethynyl)pyrimidine

InChI

InChI=1S/C11H13N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h7-10,12H,3-6H2

InChI Key

LUJWZZAUCRJIEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C#CC2=CN=CN=C2

Origin of Product

United States

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